molecular formula C11H15ClN2 B13639634 1-(4-Chlorophenyl)-n1-cyclopropylethane-1,2-diamine

1-(4-Chlorophenyl)-n1-cyclopropylethane-1,2-diamine

Cat. No.: B13639634
M. Wt: 210.70 g/mol
InChI Key: OBUAQINKWUMVIY-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-n1-cyclopropylethane-1,2-diamine is an organic compound that features a cyclopropyl group and a chlorophenyl group attached to an ethane-1,2-diamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chlorophenyl)-n1-cyclopropylethane-1,2-diamine typically involves the reaction of 4-chlorobenzyl chloride with cyclopropylamine under basic conditions to form the intermediate 1-(4-chlorophenyl)-n1-cyclopropylethane. This intermediate is then subjected to a reductive amination process using ammonia or a primary amine to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as chromatography and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

1-(4-Chlorophenyl)-n1-cyclopropylethane-1,2-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various amine derivatives, hydroxylated compounds, and substituted chlorophenyl derivatives .

Scientific Research Applications

1-(4-Chlorophenyl)-n1-cyclopropylethane-1,2-diamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-n1-cyclopropylethane-1,2-diamine involves its interaction with specific molecular targets in the body. It is believed to modulate neurotransmitter systems, particularly by inhibiting certain enzymes or receptors involved in neurotransmission. This modulation can lead to anticonvulsant and neuroprotective effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-Chlorophenyl)-n1-cyclopropylethane-1,2-diamine is unique due to its combination of a cyclopropyl group and a chlorophenyl group attached to an ethane-1,2-diamine backbone. This unique structure contributes to its distinct chemical reactivity and potential biological activity .

Properties

Molecular Formula

C11H15ClN2

Molecular Weight

210.70 g/mol

IUPAC Name

1-(4-chlorophenyl)-N-cyclopropylethane-1,2-diamine

InChI

InChI=1S/C11H15ClN2/c12-9-3-1-8(2-4-9)11(7-13)14-10-5-6-10/h1-4,10-11,14H,5-7,13H2

InChI Key

OBUAQINKWUMVIY-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC(CN)C2=CC=C(C=C2)Cl

Origin of Product

United States

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